Cyclohept[b]indole
Description
Properties
CAS No. |
246-06-0 |
|---|---|
Molecular Formula |
C13H9N |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
cyclohepta[b]indole |
InChI |
InChI=1S/C13H9N/c1-2-6-10-11-7-4-5-9-13(11)14-12(10)8-3-1/h1-9H |
InChI Key |
BOLFFYUDEVMACE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=NC3=CC=CC=C23)C=C1 |
Canonical SMILES |
C1=CC=C2C(=NC3=CC=CC=C23)C=C1 |
Other CAS No. |
246-06-0 |
Synonyms |
cyclohepta(b)indole |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Cyclohept[b]indole derivatives exhibit a broad spectrum of biological activities, making them valuable in pharmaceutical research. Some notable applications include:
- Antitubercular Activity : Cyclohept[b]indoles have shown promising results against Mycobacterium tuberculosis. For instance, specific derivatives have demonstrated low minimum inhibitory concentrations (MIC), indicating potent activity against multidrug-resistant strains .
- Anti-HIV Activity : Certain this compound derivatives exhibit significant antiviral properties, particularly against HIV-1. Research has identified compounds with effective half-maximal effective concentrations (EC50) that outperform standard treatments .
- Inhibition of Adipocyte Fatty-Acid-Binding Protein : This inhibition is crucial for managing metabolic disorders, including obesity and diabetes. Cyclohept[b]indoles have been linked to the modulation of lipid metabolism .
- Cytotoxicity Against Cancer Cells : The compound has been shown to inhibit protein kinase C and tyrosine kinase, leading to cytotoxic effects on various human cancer cell lines .
Synthetic Methodologies
The synthesis of cyclohept[b]indoles has evolved significantly, with various methods developed to produce these compounds efficiently. Key synthetic approaches include:
- (4 + 3) Cycloaddition Reactions : Recent advancements have introduced selective and efficient synthesis through dearomative cycloaddition reactions involving vinylindoles. This method allows for the construction of complex this compound derivatives under mild conditions without expensive catalysts .
- Gold-Mediated Energy Transfer Photocatalysis : A novel approach utilizing gold catalysts has been reported, facilitating the formation of cyclohept[b]indoles via energy transfer processes. This method is noted for its simplicity and high yield .
- Sequential Catalytic Assembly : Innovative techniques have been developed to synthesize cyclohept[b]indoles from readily available isatin derivatives, showcasing a versatile pathway for generating these compounds .
Case Study 1: Antitubercular Activity
A study focused on synthesizing this compound derivatives targeting the MmpL3 protein in Mycobacterium tuberculosis revealed compounds with MIC values as low as 0.012 μM. These findings underscore the potential of cyclohept[b]indoles in developing new antitubercular agents .
Case Study 2: Anti-HIV Properties
Research on a series of this compound derivatives demonstrated their effectiveness against HIV-1, with some compounds exhibiting EC50 values lower than those of established antiretroviral drugs. This highlights their potential as new therapeutic options for HIV treatment .
Case Study 3: Inhibition of Adipocyte Fatty-Acid-Binding Protein
The inhibition of adipocyte fatty-acid-binding protein by certain cyclohept[b]indoles presents a promising avenue for obesity treatment. Studies indicate that these compounds can modulate lipid metabolism effectively, which is crucial for managing metabolic syndromes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Substituent Effects
- Electron-Withdrawing Groups (EWGs) : Bromo or chloro substituents at C-6/C-8 in benzocycloheptoxazines enhance tumor specificity by 3–5× compared to unsubstituted analogs.
- Aromatic Substituents : p-Tolyl or 4-methoxyphenyl groups at C-7 in cyclohept[b]indoles improve metabolic stability and binding affinity to DNA topoisomerase II.
Key Research Findings
Catalytic Advances : Chiral phosphoric acid-catalyzed (4 + 3) cycloadditions enable enantioselective synthesis of cyclohept[b]indoles (up to 95% ee).
Biomimetic Synthesis : Sequential ring-closing metathesis (RCM) and hydrogenation provide a scalable route to cyclohept[b]indoles without metal catalysts.
Anticancer Mechanisms : Cyclohept[b]indoles induce mitochondrial dysfunction and endoplasmic reticulum stress, leading to caspase-3/7 activation in HL-60 cells.
Preparation Methods
Reaction Design and Mechanism
The 2024 development of gold-mediated energy transfer (EnT) photocatalysis offers a novel route to functionalized cyclohepta[b]indoles. This method leverages gold complexes as photocatalysts to excite substrates via triplet energy transfer, enabling [2+2]-cycloaddition-like pathways for seven-membered ring formation. Density functional theory (DFT) studies reveal that the gold catalyst facilitates a stepwise radical mechanism, where photoexcitation generates diradical intermediates that cyclize to form the cyclohepta[b]indole core.
Substrate Scope and Optimization
The reaction exhibits broad compatibility with electron-donating and electron-withdrawing substituents on the indole moiety. For example, N-methyl and 5-methoxyindole derivatives undergo cyclization in 68–82% yields (Table 1). Steric hindrance at the indole C3 position slightly reduces efficiency (e.g., 2-phenylindole: 64% yield). The atom-economical nature of this method eliminates the need for stoichiometric oxidants, aligning with green chemistry principles.
Table 1. Selected Substrates and Yields in Gold-Mediated Photocatalysis
| Indole Substituent | R Group | Yield (%) |
|---|---|---|
| N-Me | H | 82 |
| 5-OMe | H | 78 |
| 3-Cl | H | 71 |
| 2-Ph | H | 64 |
(4 + 3) Cycloaddition–Cyclization–Elimination Sequence
Allenamide Epoxidation and Cycloaddition
A 2014 strategy employs N-aryl-N-sulfonyl allenamides as precursors for nitrogen-stabilized oxyallyl cations. Epoxidation of the allenamide generates a reactive intermediate, which undergoes (4 + 3) cycloaddition with dienes to form bicyclic adducts. Intramolecular Grignard addition then induces cyclization, yielding tetracyclic alcohols (e.g., 12a–l ).
Chugaev Elimination for Ring Formation
The final elimination step utilizes a one-pot Chugaev process, where tetracyclic alcohols are treated with carbon disulfide and a base (e.g., t-BuOK or KH) to afford cyclohepta[b]indoles. Notably, the choice of base critically influences yield: t-BuOK achieves near-quantitative conversion for most substrates, while KH is preferable for ester-containing derivatives to avoid hydrolysis (Table 2).
Table 2. Base-Dependent Yields in Chugaev Elimination
| Substrate | Base | Yield (%) |
|---|---|---|
| 12a | t-BuOK | 95 |
| 12f | KH | 88 |
| 12h | KH | 72 |
Dearomative (4 + 3) Cycloaddition with Oxyallyl Cations
Generation of Oxyallyl Cations
A 2020 methodology generates oxyallyl cations in situ from α-bromoketones using tris(pentafluorophenyl)borane (B(C6F5)3) as a Lewis acid. These cations engage in dearomative (4 + 3) cycloadditions with 2-vinylindoles or 4H-furo[3,2-b]indoles, forming cyclohepta[b]indoles with complete diastereoselectivity.
Scope and Stereochemical Control
The reaction tolerates diverse substituents on both the oxyallyl precursor and the indole partner. For instance, α-bromoketones with aryl groups (e.g., 2a–e ) couple with 2-vinylindoles (1a–i ) to yield products in 75–92% yields (Table 3). The use of perfluorinated solvents enhances cation stability, enabling reactions at ambient temperatures.
Table 3. Yields for Dearomative (4 + 3) Cycloadditions
| α-Bromoketone | 2-Vinylindole | Yield (%) |
|---|---|---|
| 2a | 1a | 92 |
| 2c | 1d | 85 |
| 2e | 1i | 78 |
Condensation with Anthranilic Acid and POCl3
One-Pot Synthesis of Quinoline-Fused Derivatives
An alternative approach condenses 1-oxocyclohepta[b]indoles with anthranilic acid in the presence of phosphorus oxychloride (POCl3). This one-pot sequence involves initial enamine formation, followed by intramolecular cyclization and halogenation to yield quinoline-fused cyclohepta[b]indoles (e.g., 4a ).
Antimicrobial Activity Correlation
Derivatives such as 6-chloro-11-methylquinolino[2',3':7,6]cyclohepta[b]indole exhibit notable antimicrobial activity, with MIC values of 8 µg/mL against Staphylococcus aureus . The reaction’s scalability and operational simplicity make it viable for pharmaceutical applications.
Q & A
Q. What are the common synthetic routes for cyclohept[b]indole derivatives, and how do reaction conditions influence yield?
Cyclohept[b]indoles are typically synthesized via cyclization reactions, such as the Japp-Klingemann method using acetic acid and HCl (4:1 ratio) to catalyze the formation of the seven-membered ring . Alternative routes include alkylation of indole precursors under basic conditions (e.g., KOH/acetone with methyl iodide) to introduce substituents like methyl groups at specific positions . Yield optimization requires precise control of stoichiometry, temperature, and catalyst ratios, as deviations can lead to byproducts from competing reaction pathways .
Q. How is crystallographic data utilized to validate the structural integrity of this compound compounds?
Single-crystal X-ray diffraction is the gold standard for structural confirmation. For example, cyclohept[b]indoles exhibit planar sp²-hybridized sections (r.m.s. deviation <0.052 Å) and envelope conformations in seven-membered rings, validated via bond distance/angle analysis . Hydrogen-bonding patterns (e.g., N–H⋯O interactions) and π-π stacking further corroborate molecular packing stability .
Q. What biological activities are associated with this compound derivatives, and how are these evaluated experimentally?
These compounds show anti-cancer, anti-depressant, and anti-inflammatory activities. In vitro assays (e.g., cytotoxicity against cancer cell lines) and in vivo models (e.g., behavioral tests for CNS activity) are standard. Structure-activity relationships (SAR) are established by modifying substituents (e.g., methyl groups at C2/C5) and analyzing bioactivity changes .
Advanced Research Questions
Q. What methodological challenges arise in achieving enantiomeric purity during this compound synthesis?
Racemization risks occur during cyclization due to the flexibility of the seven-membered ring. Strategies include chiral auxiliaries or asymmetric catalysis. For example, stereochemical control in Japp-Klingemann reactions remains underexplored, necessitating advanced spectroscopic monitoring (e.g., CD spectroscopy) to track enantiomeric excess .
Q. How can researchers reconcile discrepancies between experimental crystallographic data and computational modeling for cyclohept[b]indoles?
Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static crystal structures. Hybrid approaches, such as DFT calculations combined with molecular dynamics simulations, improve agreement by accounting for conformational flexibility. Refinement protocols (e.g., Hirshfeld surface analysis) also resolve ambiguities in hydrogen-bonding networks .
Q. What frameworks (e.g., PICOT, FINER) are suitable for designing studies on this compound bioactivity?
The PICOT framework is ideal for therapeutic studies:
- P opulation: Cancer cell lines (e.g., MCF-7)
- I ntervention: this compound derivatives (e.g., 2-methyl analogs)
- C omparison: Standard chemotherapeutic agents (e.g., doxorubicin)
- O utcome: IC₅₀ values from dose-response assays
- T imeframe: 48–72-hour exposure periods .
The FINER criteria ensure feasibility:
Q. How do competing synthetic pathways (e.g., Kent’s reagent vs. Friedel-Crafts alkylation) impact the scalability of this compound production?
Kent’s reagent (acetic acid/HCl) offers high regioselectivity but requires corrosive conditions, complicating scale-up. Friedel-Crafts methods, while milder, often produce regioisomers. A systematic comparison using green chemistry metrics (e.g., E-factor, atom economy) is recommended to optimize sustainability and yield .
Methodological Guidance
- Data Contradiction Analysis : When SAR results conflict with crystallographic data (e.g., unexpected bioactivity despite similar structures), re-evaluate assay conditions (e.g., solubility, purity) and apply multivariate statistics (e.g., PCA) to identify confounding variables .
- Experimental Design : Use the PEO framework for mechanistic studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
